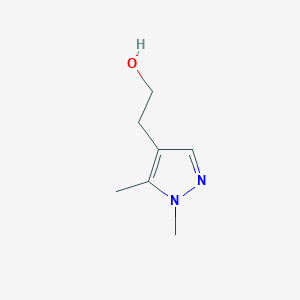
N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine is a chemical compound with a unique structure that combines an ethoxyethyl group with a tetramethyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine typically involves the reaction of 2-ethoxyethylamine with 2,2,5,5-tetramethyloxolan-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethoxyethyl)piperidin-4-one
- N-(2-Ethoxyethyl)acrylamide
- 2-Ethoxyethyl acetate
Uniqueness
N-(2-Ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine is unique due to its specific structure, which combines an ethoxyethyl group with a tetramethyloxolan ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO2/c1-6-14-8-7-13-10-9-11(2,3)15-12(10,4)5/h10,13H,6-9H2,1-5H3 |
InChI Key |
MURARWTWWHHZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1CC(OC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


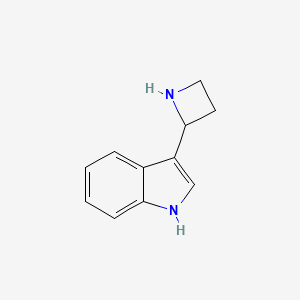
amine](/img/structure/B13283964.png)
![2-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13283965.png)
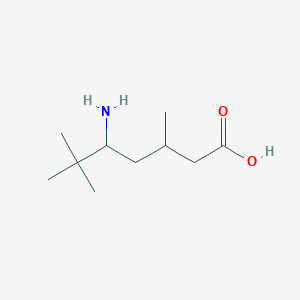
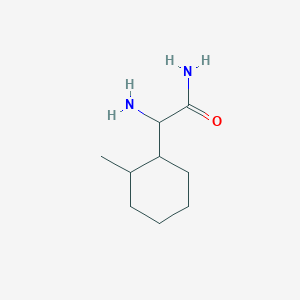


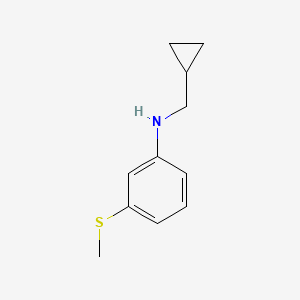
![1-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoropropan-2-ol](/img/structure/B13284012.png)
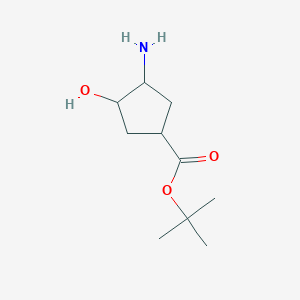
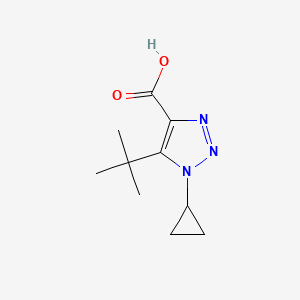
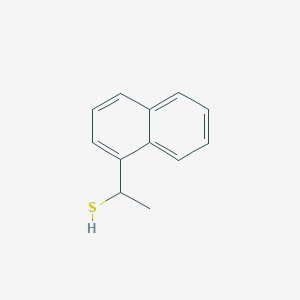
amine](/img/structure/B13284026.png)
